molecular formula C13H14N2OS B14804138 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B14804138
M. Wt: 246.33 g/mol
InChI Key: KTMIVRAHNVQOJY-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-methylphenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with propanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a propanamide group makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C13H14N2OS/c1-3-12(16)15-13-14-11(8-17-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

KTMIVRAHNVQOJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C

Origin of Product

United States

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